molecular formula C11H21NO3 B8188905 (1R, 2R)-(2-Hydroxy-2-methyl-cyclopentyl)-carbamic acid tert-butyl ester

(1R, 2R)-(2-Hydroxy-2-methyl-cyclopentyl)-carbamic acid tert-butyl ester

Cat. No.: B8188905
M. Wt: 215.29 g/mol
InChI Key: LEGONGASYNNKAJ-LDYMZIIASA-N
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Description

(1R, 2R)-(2-Hydroxy-2-methyl-cyclopentyl)-carbamic acid tert-butyl ester is a synthetic organic compound characterized by a cyclopentyl ring with a hydroxyl group and a carbamic acid ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:

  • Protection of the hydroxyl group: The hydroxyl group on the cyclopentyl ring can be protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole.

  • Formation of the carbamic acid ester: The protected cyclopentyl alcohol can then be reacted with tert-butyl carbamate (Boc₂O) in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the carbamic acid ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).

  • Reduction: The carbamic acid ester can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH₄).

  • Substitution: The hydroxyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: PCC in dichloromethane (DCM) at room temperature.

  • Reduction: LiAlH₄ in ether, followed by hydrolysis.

  • Substitution: Nucleophiles such as halides or alkylating agents in the presence of a base.

Major Products Formed:

  • Oxidation: Cyclopentanone

  • Reduction: Cyclopentylamine

  • Substitution: Various substituted cyclopentyl derivatives

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biochemical studies.

  • Medicine: Potential use in drug discovery and development, particularly in the design of new pharmaceuticals.

  • Industry: Application in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • Cyclopentanol: Similar structure but lacks the carbamic acid ester group.

  • Cyclopentylamine: Similar core structure but with an amine group instead of the ester.

  • Benzyl carbamate: Similar functional group but with a benzyl ring instead of cyclopentyl.

Uniqueness: (1R, 2R)-(2-Hydroxy-2-methyl-cyclopentyl)-carbamic acid tert-butyl ester is unique due to its combination of a cyclopentyl ring with both a hydroxyl and a carbamic acid ester group, which provides distinct chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

tert-butyl N-[(1R,2R)-2-hydroxy-2-methylcyclopentyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-10(2,3)15-9(13)12-8-6-5-7-11(8,4)14/h8,14H,5-7H2,1-4H3,(H,12,13)/t8-,11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEGONGASYNNKAJ-LDYMZIIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1NC(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCC[C@H]1NC(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 1.6 M ether solution of methyllithium (13.59 mL, 21.75 mmol) was added to a stirred suspension of tert-butyl 2-oxocyclopentylcarbamate (1.97 g, 9.89 mmol, from Step 2) and cerium(III) chloride (5.36 g, 21.75 mmol) in tetrahydrofuran (50 mL) at −78° C. under nitrogen. After 2.5 h at −78° C., the mixture was quenched with saturated ammonium chloride, allowed to warm to room temperature, and filtered through a short bed of Celite to remove insoluble cerium salt. The filter cake was rinsed with ethyl acetate. The filtrated was extracted with ethyl acetate three times. The combined ethyl acetate phase was washed with saturated ammonium chloride and brine respectively, dried (MgSO4), filtered and concentrated. Silica gel chromatography, eluting with 0 to 50% ethyl acetate in hexanes, gave tert-butyl 2-hydroxy-2-methylcyclopentylcarbamate as yellow solid (1.47 g, 82% yield). 1H NMR analysis indicated the presence of approximately a 3:1 diastereomeric mixture.
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13.59 mL
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1.97 g
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5.36 g
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50 mL
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